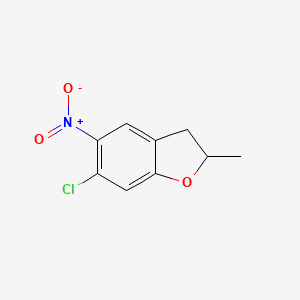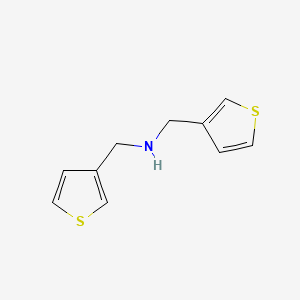
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine is an organic compound featuring a methanamine group bonded to two thienyl groups Thienyl groups are derived from thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine typically involves the reaction of 3-thienylmethylamine with a suitable thienyl derivative under controlled conditions. One common method involves the use of organometallic reagents such as 3-thienylzinc or 3-thienylmagnesium iodides, which react with the amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl groups to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Functionalized thienyl derivatives.
Scientific Research Applications
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine involves its interaction with molecular targets and pathways. The thienyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene: The parent compound of thienyl groups.
3-Thienylzinc and 3-Thienylmagnesium Iodides: Organometallic reagents used in similar synthetic routes.
1,2-Bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene: A photochromic dithienylethene compound with similar structural features.
Properties
Molecular Formula |
C10H11NS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1-thiophen-3-yl-N-(thiophen-3-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11NS2/c1-3-12-7-9(1)5-11-6-10-2-4-13-8-10/h1-4,7-8,11H,5-6H2 |
InChI Key |
XTHUEYDCVKOMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


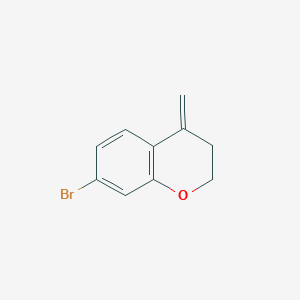
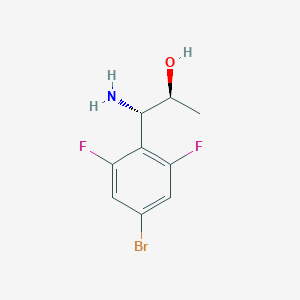
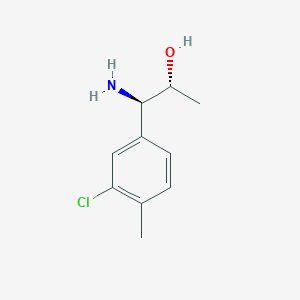
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
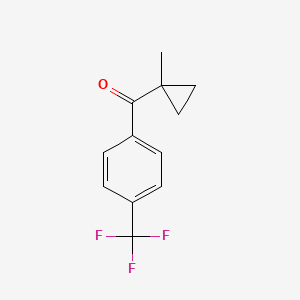
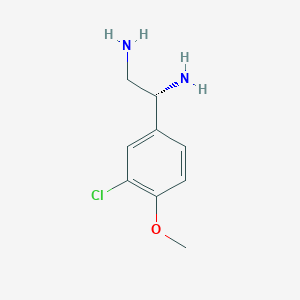
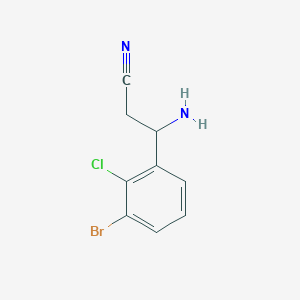
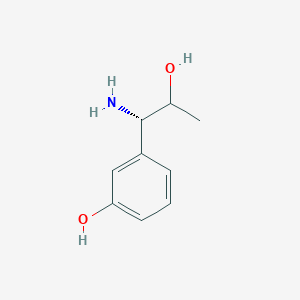
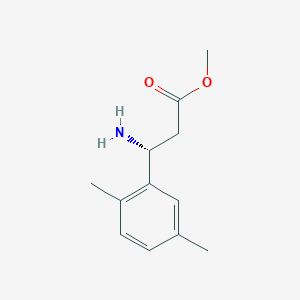
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
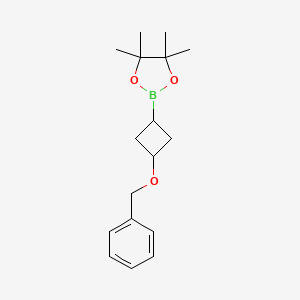
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
